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BAY-6035

Cat. No.: B605944
M. Wt: 396.5 g/mol
InChI Key: CKFRXCBNKKOFGO-IGEOTXOUSA-N
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Description

Overview of Protein Lysine (B10760008) Methyltransferases (PKMTs) in Chromatin Biology

Protein lysine methyltransferases (PKMTs) are a crucial family of enzymes that catalyze the transfer of methyl groups to lysine residues on histone and non-histone proteins. tocris.com This process, known as lysine methylation, is a fundamental post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. tocris.comoup.com

Histone proteins, the core components of chromatin, can be methylated on various lysine residues, and the degree of methylation (mono-, di-, or tri-methylation) adds another layer of regulatory complexity. nih.gov These methylation marks can either activate or repress gene transcription depending on the specific lysine residue that is modified. nih.gov For instance, methylation of lysine 4 on histone H3 (H3K4) is generally associated with active gene transcription, while methylation of H3K9 and H3K27 is linked to gene silencing. nih.govnih.gov PKMTs, with the exception of the Dot1-family, contain a conserved enzymatic SET domain responsible for their catalytic activity. oup.com The precise and dynamic regulation of histone lysine methylation by PKMTs is essential for a wide range of cellular processes, including DNA repair, replication, and transcriptional regulation. nih.gov

Functional Characterization of SMYD3 as a Key Epigenetic Modifier

SMYD3 is a member of the SMYD family of lysine methyltransferases and is characterized by the presence of a SET domain and a MYND domain, which are involved in its catalytic activity and protein-protein interactions, respectively. unimi.it It functions as a key epigenetic modifier by methylating both histone and non-histone proteins, thereby influencing a wide array of cellular processes. nih.gov

SMYD3 was initially identified as a histone methyltransferase that specifically di- and tri-methylates lysine 4 of histone H3 (H3K4). nih.gov This H3K4 methylation is a hallmark of active gene promoters and is crucial for facilitating the transcription of genes involved in cell cycle regulation and transcriptional control. ahajournals.org The enzymatic activity of SMYD3 on H3K4 leads to a more open chromatin state, making the DNA more accessible to the transcriptional machinery. ahajournals.org Beyond H3K4, SMYD3 has also been reported to methylate other histone residues, including H4K5 and H4K20, further highlighting its diverse role in chromatin modification. tandfonline.commdpi.com The specific context and cellular conditions likely dictate the substrate preference of SMYD3. nih.gov

In addition to its role in histone modification, SMYD3 methylates several non-histone proteins, many of which are key components of signaling pathways implicated in cancer. bayer.comnih.gov This function underscores the multifaceted role of SMYD3 in cellular regulation, extending beyond the confines of the nucleus.

Key non-histone substrates of SMYD3 include:

MAP3K2 (Mitogen-activated protein kinase kinase kinase 2): SMYD3 methylates MAP3K2 at lysine 260. ersnet.org This methylation event enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that promotes cell proliferation and survival. nih.goversnet.org The potent and selective inhibitor BAY-6035 has been shown to specifically block the cellular methylation of MAP3K2 by SMYD3. bayer.comnih.gov

VEGFR1 (Vascular endothelial growth factor receptor 1): SMYD3-mediated methylation of VEGFR1 at lysine 831 enhances its kinase activity. nih.gov VEGFR1 is a key receptor in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

AKT1 (RAC-alpha serine/threonine-protein kinase): The methylation of AKT1 at lysine 14 by SMYD3 is a crucial step for its activation. d-nb.info The AKT signaling pathway is a central mediator of cell growth, survival, and metabolism. nih.gov

HER2 (Human epidermal growth factor receptor 2): SMYD3 tri-methylates HER2 at lysine 175, which promotes its homodimerization and subsequent activation. nih.govd-nb.info HER2 is a well-known oncogene that is overexpressed in a subset of breast cancers and other malignancies.

The discovery of these non-histone substrates has significantly broadened our understanding of SMYD3's oncogenic functions. The chemical probe this compound, a benzodiazepine-based inhibitor, was identified through high-throughput screening and specifically targets the catalytic activity of SMYD3. bayer.comnih.gov It has an in-vitro IC50 of 88 nM for the methylation of a MEKK2 (MAP3K2) peptide and a cellular IC50 of 70 nM for the inhibition of MEKK2 methylation. thesgc.orgrndsystems.commedchemexpress.com Its high potency and selectivity, with over 100-fold greater selectivity for SMYD3 compared to other histone methyltransferases, make it an invaluable tool for studying the specific roles of SMYD3-mediated methylation. thesgc.orgrndsystems.combio-techne.com

Non-Histone SubstrateSite of MethylationFunctional Consequence of Methylation
MAP3K2Lysine 260Enhanced activation of the Ras/Raf/MEK/ERK pathway nih.goversnet.org
VEGFR1Lysine 831Enhanced kinase activity nih.gov
AKT1Lysine 14Critical for activation d-nb.info
HER2Lysine 175Enhanced homodimerization and activation nih.govd-nb.info

SMYD3 Dysregulation in Disease Pathogenesis: Emphasis on Cancer Biology

The aberrant expression and activity of SMYD3 have been linked to the development and progression of various cancers, including those of the lung, pancreas, breast, and colon. unimi.itresearchgate.net Its overexpression often correlates with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. nih.govresearchgate.net

A significant aspect of SMYD3's oncogenic role is its ability to modulate key signaling pathways that drive cancer cell proliferation, survival, and metastasis. As previously mentioned, SMYD3-mediated methylation of MAP3K2 leads to the sustained activation of the MAPK (mitogen-activated protein kinase) signaling cascade. nih.govelsevierpure.com This occurs because the methylation of MAP3K2 at lysine 260 prevents the binding of the protein phosphatase 2A (PP2A) complex, which normally acts as a negative regulator of the pathway. ersnet.orgelsevierpure.com This sustained signaling contributes to the uncontrolled growth characteristic of Ras-driven cancers. ersnet.orgaacrjournals.org The ability of this compound to inhibit this specific methylation event underscores the therapeutic potential of targeting SMYD3 in cancers that are dependent on the MAPK pathway. researchgate.net

SMYD3's influence on cancer extends to its fundamental roles in transcriptional regulation and DNA repair. Through its histone methyltransferase activity, particularly on H3K4, SMYD3 directly impacts the expression of a multitude of genes, including those that regulate the cell cycle. ahajournals.org This contributes to the increased proliferative capacity of cancer cells.

Furthermore, emerging evidence indicates that SMYD3 plays a critical role in DNA damage response and repair. nih.gov It has been shown to be recruited to sites of DNA damage in a PARP1-dependent manner. researchgate.net SMYD3 is involved in promoting homologous recombination, a major pathway for the repair of DNA double-strand breaks. nih.gov This function is crucial for maintaining the genomic stability of cancer cells, allowing them to survive and proliferate despite the accumulation of DNA damage. nih.gov By facilitating DNA repair, SMYD3 can contribute to the resistance of cancer cells to certain chemotherapeutic agents and radiation therapy. mdpi.com

Cellular ProcessRole of SMYD3Implication in Cancer
Transcriptional RegulationMethylates H3K4, leading to gene activation ahajournals.orgUpregulation of genes involved in cell proliferation
DNA RepairPromotes homologous recombination nih.govMaintains genomic stability and contributes to therapy resistance

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N4O3 B605944 BAY-6035

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRXCBNKKOFGO-IGEOTXOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Development of Bay 6035 As a Dedicated Chemical Probe for Smyd3

High-Throughput Screening Methodologies for SMYD3 Inhibitor Identification

The initial phase of discovering SMYD3 inhibitors involved high-throughput screening (HTS) of large compound libraries.

Thermal Shift Assay (TSA)-Based Screening Campaigns

A key methodology employed in the high-throughput screening was the Thermal Shift Assay (TSA), also known as the Cellular Thermal Shift Assay (CETSA) in a cellular context bayer.comnih.govdiscoverx.comnih.gov. This technique is based on the principle that when a small molecule binds to a protein, it typically increases the protein's thermal stability. By measuring the melting temperature (Tm) of the protein in the presence and absence of compounds, potential binders can be identified bayer.comdiscoverx.comnih.gov.

A large library of approximately 410,000 small molecules was screened using a TSA-based ultra-high-throughput screening (uHTS) approach to identify compounds that bind to and stabilize the SMYD3 protein bayer.comnih.govaacrjournals.orgresearchgate.netbayer.com. The screening was performed at a compound concentration of 120 µM bayer.com. This initial screening campaign identified over 3,900 confirmed hits that showed binding to SMYD3 bayer.com. Further analysis at a reduced compound concentration of 100 µM and selectivity testing against SMYD1 and SMYD2 narrowed down the hits to 1,238 compounds that specifically bound to SMYD3 bayer.com.

Identification and Characterization of the Benzodiazepine-Based Hit Cluster

Following the initial TSA screening, a benzodiazepine-based hit cluster was selected for further optimization bayer.comnih.govaacrjournals.orgresearchgate.net. This selection was based on dose-response analysis and the structural characteristics of the compounds within this cluster bayer.com. The compounds in this initial benzodiazepine (B76468) series showed catalytic inhibition of SMYD3 activity in the 10-40 µM potency range, as determined by a scintillation proximity assay (SPA) bayer.com.

Biophysical techniques were employed to further characterize the binding of these hits. Crystal structures revealed that this benzodiazepine series binds to the substrate binding site of SMYD3, occupying the hydrophobic pocket where lysine (B10760008) typically binds nih.govaacrjournals.orgresearchgate.netrcsb.org. This binding mode involved a hydrogen bond pattern that was noted as unprecedented nih.govaacrjournals.orgresearchgate.net. Biochemical assays indicated a substrate-competitive behavior for this series of inhibitors, consistent with the observed binding mode in the crystal structures aacrjournals.orgresearchgate.netrcsb.org.

Collaborative Initiatives in Chemical Probe Generation: The Structural Genomics Consortium (SGC) and Bayer AG Framework

The development of BAY-6035 as a chemical probe was a result of a collaborative effort between Bayer AG and the Structural Genomics Consortium (SGC) thesgc.orgbayer.commdpi.com. This partnership falls under an Open Science framework aimed at identifying chemical probes for novel drug discovery targets and making them openly available to the academic community for studying the biological roles of these targets without restrictions bayer.com. This collaboration facilitated the resources and expertise needed for the rigorous characterization and optimization of potential SMYD3 inhibitors, ultimately leading to the identification of this compound thesgc.orgbayer.com.

Optimization Strategies Leading to this compound as a Selective SMYD3 Inhibitor

Structure-Activity Relationship (SAR) Studies and Targeted Chemical Modifications

Extensive Structure-Activity Relationship (SAR) studies were conducted on the initial benzodiazepine hits bayer.commdpi.com. These studies involved targeted chemical modifications to different parts of the benzodiazepine scaffold to understand how structural changes impact binding affinity and inhibitory potency against SMYD3 bayer.commdpi.com. X-ray crystallography played a crucial role in guiding this optimization process by providing detailed insights into the binding mode of the compounds within the catalytic pocket of SMYD3 bayer.com. This structural information allowed for rational design and combination of favorable chemical moieties, leading to improved SMYD3 inhibition bayer.com. Variations in the amine side chain and interactions with the lysine binding channel were specifically considered during these SAR studies mdpi.com. The optimization process, guided by X-ray data, resulted in the identification of this compound bayer.com.

Through these optimization efforts, this compound was developed as a highly potent and selective SMYD3 inhibitor bayer.comnih.govaacrjournals.orgresearchgate.net. It demonstrated nanomolar potency in biochemical assays, with an IC50 of 88 nM for the methylation of a MEKK2 peptide substrate in cell-free assays bayer.comthesgc.orgscientificlabs.iemedchemexpress.commedchemexpress.com. In cellular assays, this compound inhibited the methylation of MAP3K2 by SMYD3 with an IC50 of approximately 70 nM aacrjournals.orgresearchgate.netbayer.comthesgc.orgmedchemexpress.comtocris.com. Selectivity profiling showed that this compound has more than 100-fold selectivity over other histone methyltransferases and no significant activity against a panel of other methyltransferases or kinases aacrjournals.orgresearchgate.netbayer.comthesgc.orgtocris.com.

Development of a Congeneric Inactive Control: BAY-444

As part of the development of this compound as a rigorous chemical probe, a congeneric inactive control compound, BAY-444, was also developed nih.govresearchgate.netbayer.comthesgc.orgbayer.com. Inactive controls are structurally similar to the active probe but lack significant activity against the target. They are essential tools for researchers to control for potential off-target effects of the chemical scaffold itself researchgate.net. BAY-444 is a close analog of this compound bayer.com. It shows significantly reduced potency compared to this compound, with an IC50 of 23 µM for the in vitro methylation of the MEKK2 peptide thesgc.orgscientificlabs.ie. This substantial difference in activity makes BAY-444 a suitable negative control for experiments using this compound bayer.com.

The development of both the active probe (this compound) and its inactive control (BAY-444) provides researchers with a valuable toolset for dissecting the biological functions of SMYD3 with higher confidence nih.govresearchgate.netbayer.comthesgc.org.

CompoundDescriptionSMYD3 SPA IC50 (in vitro)Cellular MEKK2me3 IC50TSA Delta Tm [K]ITC Kd
This compoundActive Probe88 ± 16 nM bayer.com~70 nM bayer.comtocris.com9.9 bayer.com100 nM bayer.com
BAY-444Inactive Control>10 µM bayer.com>10 µM bayer.comn.d. bayer.comn.d. bayer.com

n.d.: not determined

Molecular Mechanisms of Bay 6035 Action and Target Specificity

Characterization of BAY-6035 as a Substrate-Competitive Inhibitor of SMYD3 Catalytic Activity

This compound functions as a substrate-competitive inhibitor of SMYD3's catalytic activity nih.govmedchemexpress.com. This mode of inhibition means that this compound directly competes with the protein substrate for binding to the active site of the SMYD3 enzyme. Biochemical assays have demonstrated this competitive behavior, which is consistent with the binding mode observed in structural studies researchgate.net.

The inhibitory potency of this compound has been quantified through various assays. It inhibits the in vitro methylation of a MEKK2 peptide, a known substrate of SMYD3, with an IC₅₀ value of 88 nM medchemexpress.comthesgc.org. Furthermore, in a cellular context, this compound specifically inhibits the methylation of MAP3K2 by SMYD3 with an IC₅₀ of approximately 70 nM medchemexpress.comrndsystems.com. This potent inhibition underscores its efficacy as a chemical tool to probe SMYD3 function. The high selectivity of this compound is a key characteristic, with studies showing it to be over 100-fold more selective for SMYD3 compared to other histone methyltransferases thesgc.orgrndsystems.com.

Inhibitory Activity of this compound
Assay TypeSubstrateIC₅₀ Value
In Vitro MethylationMEKK2 Peptide88 nM
Cellular MethylationMAP3K2~70 nM

Structural Elucidation of SMYD3-BAY-6035 Interactions

The precise molecular interactions between this compound and SMYD3 have been elucidated through high-resolution structural biology techniques, providing a detailed understanding of its inhibitory mechanism.

X-ray crystallography has been instrumental in visualizing the binding of this compound to SMYD3 bayer.com. The co-crystal structure reveals that the inhibitor binds directly within the substrate-binding site of the enzyme nih.govresearchgate.net. This structural confirmation provides a molecular basis for its substrate-competitive mode of action. The benzodiazepine (B76468) core of this compound settles into the catalytic pocket, effectively blocking the entry of the natural protein substrate bayer.com.

The crystal structure shows that this compound occupies the hydrophobic channel that constitutes the lysine-binding pocket of SMYD3 nih.govbayer.com. This occupation is crucial for its inhibitory function, as it directly prevents the binding of the lysine (B10760008) residue of the substrate that would typically be methylated.

A key feature of the SMYD3-BAY-6035 interaction is a unique and unprecedented hydrogen bonding pattern nih.govbayer.com. This distinct pattern of hydrogen bonds contributes significantly to the high affinity and specificity of this compound for SMYD3. These specific intermolecular interactions between the inhibitor and the amino acid residues lining the active site are critical for stabilizing the complex and are a primary determinant of the compound's potency.

Biophysical Validation of this compound Binding Dynamics with SMYD3

To further characterize and validate the interaction between this compound and SMYD3, a suite of biophysical techniques has been employed. These methods provide quantitative data on the binding affinity and kinetics of the interaction.

Isothermal titration calorimetry (ITC) has been used to directly measure the thermodynamic parameters of this compound binding to SMYD3 bayer.com. These experiments have confirmed a direct binding interaction and have determined the equilibrium dissociation constant (Kd) to be 100 nM bayer.com. The Kd value is a measure of binding affinity, with a lower value indicating a stronger interaction.

Surface plasmon resonance (SPR) analysis has provided further validation of the binding and has been used to study the kinetics of the interaction between this compound and SMYD3 nih.govbayer.com. SPR measures the association (on-rate) and dissociation (off-rate) of the inhibitor and the enzyme in real-time. This kinetic analysis complements the equilibrium data from ITC and provides a more comprehensive picture of the binding dynamics. The results from SPR are consistent with the potent and specific binding of this compound to SMYD3 researchgate.netbayer.com.

Biophysical Binding Parameters of this compound to SMYD3
TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Equilibrium Dissociation Constant (Kd)100 nM
Surface Plasmon Resonance (SPR)Provides kinetic data (on-rate/off-rate) confirming potent binding

Selectivity Profiling of this compound Against a Panel of Other Protein Lysine Methyltransferases and Kinases

A critical aspect of a chemical probe's utility is its specificity for its intended target. This compound has been demonstrated to be a highly potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a protein lysine methyltransferase implicated in various cancers. thesgc.org

Biochemical investigations have determined that this compound inhibits the in vitro methylation of the MEKK2 peptide, a known substrate of SMYD3, with a half-maximal inhibitory concentration (IC50) of 88 nM. thesgc.org Further studies in a cellular context have shown that this compound inhibits the methylation of MEKK2 with an IC50 of 70 nM. thesgc.org

To ascertain the specificity of this compound, it has been profiled against a panel of other protein lysine methyltransferases. Research findings indicate that this compound exhibits more than 100-fold selectivity for SMYD3 over other histone methyltransferases. thesgc.org While specific quantitative data from broad panel screening against numerous individual methyltransferases is not publicly available in detailed tabular format, the consistent reporting of this high degree of selectivity underscores its utility as a specific SMYD3 inhibitor. One study noted its inactivity against 34 other methyltransferases, further highlighting its specificity.

In addition to its selectivity against other methyltransferases, the activity of this compound has been assessed against a panel of kinases to evaluate potential off-target effects. The results of these kinase selectivity panels have been described as showing that this compound is selective against kinases, though detailed quantitative data from these screenings are not currently available in published literature. researchgate.netnih.gov This lack of cross-reactivity with the kinase family is a significant feature, as it minimizes the potential for confounding results arising from the inhibition of unintended signaling pathways.

A structurally similar but significantly less active compound, BAY-444, has been developed as a negative control for use in experiments with this compound. BAY-444 inhibits the in vitro methylation of MEKK2 with an IC50 of 23 micromolar, making it a suitable tool to distinguish SMYD3-specific effects from potential off-target activities of this compound. thesgc.org

The table below summarizes the key inhibitory activities of this compound and its corresponding negative control, BAY-444.

CompoundTargetAssay TypeIC50
This compound SMYD3In vitro methylation of MEKK2 peptide88 nM
This compound SMYD3Cellular methylation of MEKK270 nM
BAY-444 SMYD3In vitro methylation of MEKK223 µM

Application of Bay 6035 in Preclinical Biological Research Models

Investigating SMYD3-Mediated Methylation in Cellular Systems

BAY-6035 is instrumental in studying the catalytic activity of SMYD3 on its various substrates within cellular contexts.

A primary application of this compound is the inhibition of the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a key non-histone substrate of SMYD3. In cellular mechanistic assays, this compound has been shown to specifically block the methylation of MAP3K2 by SMYD3. nih.govbayer.com For instance, in HeLa cells transfected with HA-tagged MAP3K2, treatment with this compound leads to a dose-dependent reduction in MAP3K2 methylation. bayer.com This inhibitory effect is potent, with a cellular IC50 value of less than 100 nM, and more specifically around 70 nM. nih.govbayer.comthesgc.org The specificity of this inhibition is often confirmed by using a specific antibody that detects the methylated form of MAP3K2. bayer.com

Table 1: Cellular Inhibition of MAP3K2 Methylation by this compound

Cell Line Substrate This compound IC50 Reference
HeLa MAP3K2 ~70 nM bayer.com
HeLa MAP3K2 <100 nM nih.gov

Beyond MAP3K2, SMYD3 is known to methylate other non-histone proteins that are relevant to cancer biology. These include Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov While detailed cellular inhibition data for this compound on these specific substrates is still emerging, its characterization as a potent and selective SMYD3 inhibitor provides a valuable tool for investigating the functional consequences of blocking their methylation. nih.gov In vitro methyltransferase assays have demonstrated that while VEGFR1 is a substrate for SMYD3, it is considered a poorer substrate compared to MAP3K2. nih.gov this compound's substrate-competitive nature suggests it would inhibit the methylation of these substrates as well. medchemexpress.com

Elucidating the Functional Role of SMYD3 in Specific Cellular Pathways Utilizing Chemical Probes

By inhibiting the catalytic activity of SMYD3, this compound allows researchers to explore the downstream consequences on cellular pathways regulated by this enzyme.

SMYD3 was initially identified as a histone methyltransferase involved in transcriptional regulation, specifically through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.gov Although much of the recent focus has been on its non-histone substrates, the role of SMYD3 in gene expression remains an important area of investigation. The availability of potent inhibitors like this compound, alongside other inhibitors such as EPZ031686 and GSK2807, facilitates the study of how SMYD3-mediated histone and non-histone methylation cooperate to regulate the transcription of oncogenes and other genes involved in cellular signaling. medchemexpress.com

SMYD3 is implicated in cancer cell proliferation and signaling. dntb.gov.ua The methylation of MAP3K2 by SMYD3 is a key event in the Ras-ERK signaling pathway, promoting tumorigenesis. nih.gov By preventing the binding of the phosphatase PP2A to MAP3K2, SMYD3-mediated methylation enhances Ras-ERK1/2 signaling. nih.gov this compound serves as a critical tool to probe this pathway. Studies have shown that despite its potent inhibition of SMYD3, this compound does not exhibit cellular toxicity at concentrations up to 20µM over a 72-hour period, indicating that its effects on cell proliferation are likely due to specific pathway inhibition rather than general toxicity. bayer.com This allows for a clear investigation of SMYD3's role in cell signaling and proliferation. nih.govbayer.com

Utilization of this compound as a Tool for Target Validation and Functional Genomics Exploration

The development of this compound represents a significant advancement in the study of SMYD3. As a potent, selective, and cell-permeable chemical probe, it allows for the validation of SMYD3 as a potential therapeutic target in various diseases, particularly cancer. nih.gov Its use, often in conjunction with a structurally similar but inactive negative control compound, BAY-444, enables researchers to confidently attribute observed biological effects to the inhibition of SMYD3. thesgc.org This facilitates functional genomics studies aimed at identifying the downstream effectors and cellular phenotypes regulated by SMYD3's methyltransferase activity. The availability of such well-characterized chemical probes is essential for fostering a deeper understanding of the biological roles of SMYD3 in both healthy and diseased states. nih.gov

Table 2: Chemical Probes for SMYD3 Research

Compound Type In Vitro IC50 (MEKK2 peptide) Cellular IC50 (MAP3K2)
This compound Potent Inhibitor 88 nM ~70 nM
BAY-444 Negative Control 23 µM -

Methodological Considerations and Advanced Research Approaches with Bay 6035

Biochemical Assay Development and Optimization for SMYD3 Enzyme Activity Assessment

The discovery of BAY-6035 was significantly propelled by the development and application of high-throughput biochemical assays designed to assess the enzymatic activity of SMYD3. A key technique employed was the Thermal Shift Assay (TSA) , which was utilized in a high-throughput screening campaign of approximately 410,000 compounds to identify initial hits that could bind to and stabilize the SMYD3 protein. nih.gov This method measures the change in the melting temperature of a protein upon ligand binding, with an increase in temperature indicating successful binding and stabilization.

Following the initial screening, the Scintillation Proximity Assay (SPA) was instrumental in confirming the catalytic inhibition of SMYD3. nih.gov The SPA is a radioisotopic assay that measures the transfer of a radiolabeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a substrate peptide, in this case, a derivative of MEK kinase 2 (MEKK2). nih.gov A reduction in the scintillation signal in the presence of an inhibitor indicates a decrease in SMYD3 enzymatic activity. For this compound, this assay demonstrated a half-maximal inhibitory concentration (IC50) of 88 ± 16 nM.

These biochemical assays were crucial for the initial identification and subsequent optimization of the benzodiazepine-based inhibitor series that led to the development of this compound, demonstrating its nanomolar potency. bayer.comresearchgate.net

Cellular Assay Platforms for Investigating SMYD3 Inhibitor Effects

To understand the effects of this compound within a biological context, various cellular assay platforms have been utilized. These assays are designed to confirm the on-target activity of the inhibitor and to begin to elucidate its functional consequences.

Immunological Techniques for Methylation Detection (e.g., Western Blot Analysis)

A primary cellular assay used to confirm the efficacy of this compound is the assessment of the methylation status of known SMYD3 substrates within cells. Specifically, researchers have focused on the methylation of mitogen-activated protein kinase kinase kinase 2 (MAP3K2), a non-histone protein target of SMYD3. nih.govbayer.com

The methodology involves the transfection of cells, such as HeLa cells, with both HA-tagged MAP3K2 and SMYD3. nih.gov Following treatment with this compound, the methylation of MAP3K2 is assessed using Western blot analysis . nih.gov This technique utilizes a specific in-house generated antibody that recognizes the trimethylated lysine (B10760008) 260 (K260me3) of MAP3K2. nih.gov The signal from the methylated MAP3K2 is then normalized to the total amount of MAP3K2 protein. nih.gov Through this method, this compound was shown to specifically inhibit the cellular methylation of MAP3K2 by SMYD3 with an IC50 of approximately 70 nM, demonstrating its potency within a cellular environment. nih.gov

Reporter Gene Assays for Assessing Transcriptional Impact

Integration of Structural Biology and Biophysical Techniques in SMYD3 Inhibitor Research

A deep understanding of the interaction between this compound and SMYD3 has been achieved through the integration of structural biology and biophysical techniques. These methods provide detailed insights into the binding mechanism and kinetics of the inhibitor.

X-ray crystallography has been pivotal in elucidating the precise binding mode of this compound to the SMYD3 enzyme. nih.govbayer.com Co-crystal structures revealed that this compound, a benzodiazepine (B76468) derivative, binds to the substrate-binding site of SMYD3. bayer.comresearchgate.net It occupies the hydrophobic pocket intended for the lysine substrate, utilizing a novel hydrogen bonding pattern. bayer.comresearchgate.net This structural information confirmed the substrate-competitive nature of the inhibitor. bayer.comresearchgate.net

To further characterize the binding affinity and kinetics, two key biophysical techniques were employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . nih.govbayer.com SPR analysis confirmed the binding of this compound to SMYD3 and allowed for the determination of its binding kinetics. nih.gov ITC directly measures the heat changes that occur upon binding, providing a thermodynamic profile of the interaction and confirming a dissociation constant (Kd) of 100 nM for this compound. nih.gov These biophysical validations were crucial in confirming the potent and direct interaction of this compound with its target.

Comparative Analysis with Other Reported SMYD3 Inhibitors (e.g., EPZ031686, BCI-121)

The development of this compound has been contextualized by its comparison to other reported SMYD3 inhibitors, notably EPZ031686 and BCI-121. This comparative analysis highlights the unique properties and potential advantages of this compound.

EPZ031686 is a potent and orally bioavailable SMYD3 inhibitor. medchemexpress.com In biochemical assays, EPZ031686 exhibits an IC50 of 3 nM. medchemexpress.com One of the key distinctions is that EPZ031686 has shown good cellular activity, which has been a challenge for some other SMYD3 inhibitors. medchemexpress.com

BCI-121 is another SMYD3 inhibitor that has been shown to impair the proliferation of cancer cells. mdpi.com However, BCI-121 generally exhibits lower potency compared to this compound. bayer.com The micromolar potency of BCI-121 raises some concerns about potential off-target effects. bayer.com In contrast, this compound demonstrates nanomolar potency and high selectivity against other methyltransferases and kinases. bayer.comresearchgate.net While both this compound and BCI-121 are substrate-competitive inhibitors, the higher affinity of this compound suggests a more robust and specific interaction with the SMYD3 enzyme. bayer.com

Future Directions and Research Perspectives for Smyd3 Chemical Biology

Advancing the Understanding of SMYD3's Broader Biological Functions across Diverse Cellular Contexts

Initially identified as a histone methyltransferase involved in transcriptional regulation, SMYD3's role is now understood to extend beyond chromatin. nih.govresearchgate.net Its overexpression has been linked to a poor prognosis in various cancers, suggesting it may be an oncogene and an attractive target for drug development. nih.govresearchgate.netaacrjournals.org However, the full spectrum of SMYD3's biological activities remains to be elucidated. While its role in cancer is a major focus, research indicates SMYD3 is also crucial for cardiac and skeletal muscle development. d-nb.info

The availability of selective inhibitors like BAY-6035 is critical for these investigations. nih.govresearchgate.net By providing a means to acutely inhibit SMYD3's catalytic activity, this compound and similar probes allow researchers to move beyond genetic knockdown studies and explore the dynamic consequences of its inhibition in various cellular states. This will help clarify its functions in both diseased and non-diseased tissues, potentially uncovering roles in cellular processes not yet associated with its methyltransferase activity. nih.govresearchgate.net

Exploration of Novel SMYD3 Substrates and Associated Protein-Protein Interaction Networks

SMYD3's oncogenic activity is linked to its methylation of both histone and non-histone proteins. d-nb.info While Histone H3 at lysine (B10760008) 4 (H3K4) was an early identified substrate, a growing list of non-histone targets has been discovered, highlighting SMYD3's diverse role in cellular signaling. nih.govd-nb.info The use of chemical probes is essential for the continued discovery and validation of these substrates and their associated interaction networks.

Key non-histone substrates identified to date play significant roles in cancer progression:

MAP3K2 (Mitogen-activated protein kinase kinase kinase 2): SMYD3-mediated methylation of MAP3K2 at lysine 260 activates the Ras/Raf/MEK/ERK signaling pathway, which is crucial for driving the growth of certain cancers. d-nb.infonih.gov this compound has been shown to specifically inhibit the methylation of MAP3K2 in cellular assays. nih.govresearchgate.netbayer.com

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): Methylation of VEGFR1 by SMYD3 is reported to enhance its kinase activity, promoting cancer cell progression. nih.govresearchgate.netnih.gov

HER2 (Human Epidermal Growth Factor Receptor 2): This protein is another cancer-relevant substrate regulated by SMYD3 methylation. nih.govresearchgate.netbayer.com

AKT1 (RAC-alpha serine/threonine-protein kinase): SMYD3-mediated methylation is a critical step for the activation of this key mediator of cell growth and survival pathways. d-nb.infobayer.com

RNF113A (RING finger protein 113A): More recently, this E3-ubiquitin ligase was identified as a novel SMYD3 substrate involved in the DNA alkylation damage response in small cell lung cancer. aacrjournals.org

Probes like this compound can be used in chemoproteomic approaches to identify new binding partners and substrates, thereby expanding the known SMYD3 interactome and shedding light on its regulatory functions in various signaling pathways. youtube.com

Known Non-Histone Substrates of SMYD3 Function/Pathway Relevance to Disease
MAP3K2 Ras/Raf/MEK/ERK signaling pathway activationRas-driven cancers
VEGFR1 Angiogenesis, cell proliferationCancer progression
HER2 Cell growth and proliferationBreast cancer and other malignancies
AKT1 Cell growth, survival, metabolismCancer
RNF113A DNA damage repair (dealkylation)Chemotherapy resistance in Small Cell Lung Cancer

Development of Next-Generation SMYD3 Chemical Probes with Enhanced Research Utility

This compound represents a significant advancement in the development of tools to study SMYD3. nih.gov Discovered through a high-throughput thermal shift assay, this benzodiazepine-based inhibitor is potent, selective, and substrate-competitive. nih.govbayer.commedchemexpress.com Its characterization is supported by extensive biophysical validation, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), and its binding mode has been confirmed by X-ray crystallography. nih.govbayer.com

Key Properties of the SMYD3 Probe this compound

Parameter Value/Description Method
Biochemical IC50 88 nM (vs. MEKK2 peptide) Scintillation Proximity Assay (SPA)
Cellular IC50 <100 nM (vs. MAP3K2 methylation) Western Blot
Binding Affinity (Kd) 100 nM Isothermal Titration Calorimetry (ITC)
Binding Mode Binds to the substrate binding site, occupying the lysine-binding pocket. X-ray Crystallography

| Selectivity | High selectivity over other protein methyltransferases and kinases. | Selectivity Panels |

The development of a congeneric negative control, BAY-444, which is structurally similar but significantly less active, further enhances the utility of this compound by allowing researchers to control for off-target effects. nih.govthesgc.org

Future efforts in this area will likely focus on developing probes with different modalities. While this compound is a potent catalytic inhibitor, other tools like next-generation antisense oligonucleotides (ASOs) are being developed to suppress SMYD3 expression at the mRNA level. nih.govnih.gov The development of probes that could, for example, disrupt specific protein-protein interactions without blocking the catalytic site, or irreversible inhibitors, would provide complementary approaches to dissect SMYD3 biology. dntb.gov.ua

Elucidating the Therapeutic Potential of SMYD3 Inhibition in Preclinical Disease Models through Chemical Probe Applications

The oncogenic role of SMYD3 makes it a compelling target for cancer therapy, and chemical probes are vital for validating this potential in preclinical settings. patsnap.comnih.gov Studies using both genetic ablation and pharmacological inhibition of SMYD3 have demonstrated anti-cancer effects in various models.

For instance, treatment with SMYD3-targeting ASOs dramatically reduced the tumor burden in a mouse model of chemically induced hepatocellular carcinoma (HCC). nih.govnih.gov In models of small cell lung cancer (SCLC), the genetic depletion or pharmacologic inhibition of SMYD3 sensitized cancer cells to alkylating chemotherapeutics, suggesting a role in overcoming drug resistance. aacrjournals.org Other studies have shown that inhibiting SMYD3 can impair the proliferation of colorectal, lung, pancreatic, prostate, and ovarian cancer cells. nih.gov

The use of well-characterized probes like this compound in these models is crucial for linking the observed therapeutic effects directly to the inhibition of SMYD3's methyltransferase activity. These studies provide the proof-of-principle that SMYD3 is a druggable target and pave the way for the development of clinical candidates for cancer treatment. nih.gov Importantly, the low to absent expression of SMYD3 in many normal adult tissues suggests that targeting this enzyme could offer a therapeutic window with potentially reduced side effects. aacrjournals.orgnih.gov

Q & A

Q. What is the primary biochemical mechanism of BAY-6035 as a SMYD3 inhibitor?

this compound acts as a substrate-competitive inhibitor of SMYD3, binding directly to the enzyme's substrate-binding pocket. Structural studies reveal its benzodiazepine ring and cyclopropylethyl group mimic peptide interactions, while the azabicyclo[3.1.0]hexane substituent occupies the hydrophobic lysine-binding cavity. This binding mode disrupts SMYD3-mediated methylation of targets like MAP3K2, with an IC50 of 88 nM in biochemical assays . Its non-SAM competitive mechanism distinguishes it from cofactor-targeting inhibitors .

Q. How selective is this compound against other methyltransferases and kinases?

this compound exhibits >100-fold selectivity for SMYD3 over 34 other methyltransferases, including SMYD2 and DNA methyltransferases. It shows no activity (IC50 >20 µM) against a panel of 30 kinases, confirming its specificity. This selectivity was validated using biochemical assays and cross-screening with SAM-dependent enzymes, ensuring minimal off-target interference in mechanistic studies .

Q. What biochemical assays are most reliable for quantifying this compound activity?

Key assays include:

  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd = 133 nM) and thermodynamic parameters (ΔH, ΔS) to confirm direct target engagement .
  • Surface Plasmon Resonance (SPR): Validates rapid association/dissociation kinetics, indicating transient but specific interactions .
  • Thermal Shift Assay (TSA): Used in high-throughput screening to identify compounds stabilizing SMYD3, correlating with biochemical activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between SMYD3 inhibition and absent antiproliferative effects in cell models?

Despite inhibiting SMYD3-mediated MAP3K2 methylation (IC50 = 183 nM in HeLa cells), this compound showed no cytotoxicity or proliferation inhibition in 13 cancer/non-cancer cell lines at 20 µM . To address this:

  • Multi-omics integration: Combine transcriptomics/proteomics to identify compensatory pathways (e.g., alternative methyltransferases).
  • Prolonged exposure experiments: Test effects over extended timelines to capture delayed phenotypes.
  • Genetic validation: Compare this compound effects with SMYD3 knockout models to isolate enzyme-specific roles .

Q. What structural features of this compound optimize its binding to SMYD3?

The (S)-methyl isomer of this compound exhibits superior binding due to:

  • Hydrogen bonding: Interactions with Tyr239 backbone oxygen stabilize the enzyme-inhibitor complex.
  • Van der Waals contacts: The cyclopropylethyl group fills a hydrophobic pocket critical for substrate mimicry.
  • Stereochemical specificity: Methylation of the azabicyclo[3.1.0]hexane group (as in BAY-444) abolishes activity, highlighting the importance of stereochemistry .

Q. What orthogonal methods are recommended to validate SMYD3 target engagement in vivo?

  • Cellular thermal shift assay (CETSA): Confirm SMYD3 stabilization by this compound in live cells.
  • Chemical proteomics: Use photoaffinity-labeled this compound derivatives to map binding sites.
  • Negative controls: Employ structurally analogous but inactive compounds (e.g., BAY-444) to rule out off-target effects .

Q. How does this compound’s non-SAM competitive inhibition influence drug design strategies?

Unlike SAM-competitive inhibitors, this compound’s substrate-binding site targeting avoids interference with cofactor metabolism. This allows:

  • Reduced toxicity: SAM is essential for numerous cellular processes; avoiding its depletion minimizes adverse effects.
  • Enhanced selectivity: Substrate-binding pockets are less conserved than SAM-binding regions across methyltransferases .

Q. What methodologies address this compound’s low cellular permeability in complex models?

Although this compound shows moderate permeability, researchers can:

  • Use prodrug strategies: Introduce ester groups to improve membrane penetration.
  • Employ nano-delivery systems: Encapsulate this compound in liposomes or polymeric nanoparticles for targeted delivery.
  • Modulate pH: Exploit tumor microenvironment acidity to enhance cellular uptake .

Methodological Considerations

Q. How to design dose-response experiments for this compound in methylation assays?

  • Variable substrate concentrations: Test this compound at fixed SAM (50 µM) and varying MAP3K2 peptide concentrations to confirm substrate competition .
  • Time-resolved assays: Monitor methylation inhibition over 0–120 minutes to establish kinetic parameters (kon/koff).
  • Positive controls: Include known SMYD3 inhibitors (e.g., EPIC-0628) to validate assay robustness .

Q. What statistical approaches are critical for analyzing this compound’s selectivity data?

  • Z-factor analysis: Ensure high-throughput screening robustness (Z’ >0.5).
  • Hierarchical clustering: Group methyltransferases by structural/functional similarity to identify selectivity patterns.
  • Dose-response curve fitting: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.